2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione
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Overview
Description
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . The reaction conditions often include:
Synthesis of S-alkylated derivatives: This step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial cell wall synthesis and disrupts membrane integrity.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and proteins.
Comparison with Similar Compounds
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione can be compared with other similar compounds in the thiazolo[3,2-a]pyrimidine family:
Thiazolo[3,2-a]pyrimidin-5-ones: These compounds have a similar structure but differ in their oxidation state and functional groups.
Thiazolo[3,2-a]pyrimidine-2,6-dicarbonitriles: These derivatives exhibit different biological activities and chemical reactivity due to the presence of nitrile groups.
Thiazolo[3,2-a]pyrimidine-5-sulfonic acids: These compounds have enhanced water solubility and different pharmacokinetic properties.
The uniqueness of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
32084-58-5 |
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Molecular Formula |
C6H6N2S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H6N2S2/c9-5-1-2-7-6-8(5)3-4-10-6/h1-2H,3-4H2 |
InChI Key |
NDHFZFXVOTXVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=CC(=S)N21 |
Origin of Product |
United States |
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